

Solubility of Dimethyl Pentadecanedioate in common organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl Pentadecanedioate*

Cat. No.: *B1589842*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Dimethyl Pentadecanedioate** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **dimethyl pentadecanedioate** in common organic solvents. Due to the limited availability of specific quantitative data for **dimethyl pentadecanedioate**, this document presents qualitative solubility information for structurally similar long-chain aliphatic diesters. Detailed, adaptable experimental protocols for the precise determination of its solubility are provided. Furthermore, this guide outlines a general experimental workflow for solubility determination and illustrates the logical relationships of solubility based on solvent polarity, both visualized using Graphviz diagrams to facilitate comprehension and experimental design.

Introduction

Dimethyl pentadecanedioate (CAS RN: 36575-82-3) is a long-chain aliphatic diester with the molecular formula $C_{17}H_{32}O_4$ ^[1]^[2]. As with other long-chain diesters, its physicochemical properties, particularly solubility, are critical for its application in various fields, including organic synthesis, polymer chemistry, and potentially in drug delivery and formulation. Long-chain diesters are utilized as plasticizers, lubricants, and intermediates in the synthesis of fragrances

and pharmaceuticals[3][4][5]. An understanding of their solubility is paramount for designing reaction conditions, purification processes, and formulation strategies.

While specific quantitative solubility data for **dimethyl pentadecanedioate** is not readily available in public literature, the solubility of analogous diesters such as dimethyl adipate, dimethyl sebacate, and dimethyl dodecanedioate can provide valuable insights into its expected behavior. Generally, these long-chain diesters exhibit good solubility in a range of common organic solvents and are sparingly soluble in water.

Physicochemical Properties of Dimethyl Pentadecanedioate

A summary of the key physicochemical properties of **dimethyl pentadecanedioate** is presented in the table below. These properties influence its solubility characteristics.

Property	Value	Reference
CAS Number	36575-82-3	[1][2]
Molecular Formula	C ₁₇ H ₃₂ O ₄	[1]
Molecular Weight	300.43 g/mol	[1]
LogP	4.4037	[1][6]
Hydrogen Bond Acceptor Count	4	[1][6]
Hydrogen Bond Donor Count	0	[1][6]
Rotatable Bond Count	16	[6]

Solubility of Structurally Similar Long-Chain Diesters

In the absence of specific quantitative data for **dimethyl pentadecanedioate**, this section provides a qualitative summary of the solubility of other long-chain dimethyl diesters in common

organic solvents. This information serves as a useful proxy for estimating the solubility of **dimethyl pentadecanedioate**.

Compound	Solvent	Solubility	Reference
Dimethyl Adipate	Ethanol	Miscible	[7][8]
Ether	Miscible	[7][8]	
Acetone	Miscible	[7]	
Water	Sparingly soluble/Immiscible	[7][8]	
Dimethyl Sebacate	Ethanol	Soluble	[9]
Ether	Soluble	[9]	
Water	Insoluble	[10][11][12]	
Dimethyl Dodecanedioate	Chloroform	Slightly Soluble	[13]
Methanol	Slightly Soluble	[13]	

Based on this data, it can be inferred that **dimethyl pentadecanedioate** is likely to be soluble in polar aprotic and polar protic organic solvents such as alcohols, ethers, and ketones, and will have very limited solubility in water.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of **dimethyl pentadecanedioate**. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solvent.

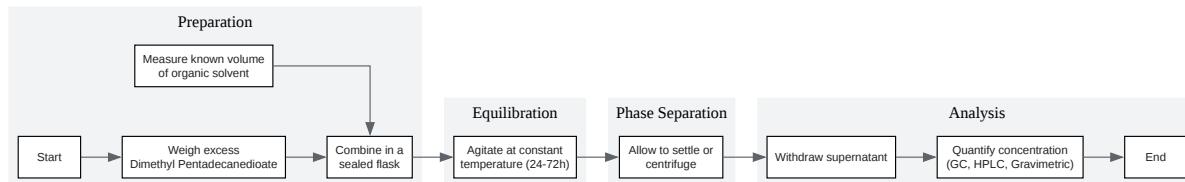
Shake-Flask Method (Equilibrium Method)

This is a conventional and widely used method for determining equilibrium solubility.

- Preparation of Supersaturated Solution: Add an excess amount of **dimethyl pentadecanedioate** to a known volume of the selected organic solvent in a sealed flask.

- **Equilibration:** Agitate the flask at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is recommended.
- **Phase Separation:** Allow the solution to stand undisturbed at the same constant temperature until the undissolved solute has completely settled. Centrifugation can be used to expedite this process.
- **Sampling and Analysis:** Carefully withdraw a known volume of the clear supernatant.
- **Quantification:** Determine the concentration of **dimethyl pentadecanedioate** in the sample using a suitable analytical technique, such as:
 - **Gas Chromatography (GC):** After appropriate dilution and calibration.
 - **High-Performance Liquid Chromatography (HPLC):** Similar to GC, requires a suitable column and mobile phase.
 - **Gravimetric Analysis:** Evaporate the solvent from a known volume of the supernatant and weigh the remaining solute. This method is simpler but may be less accurate for low solubilities.

Slow-Stir Method

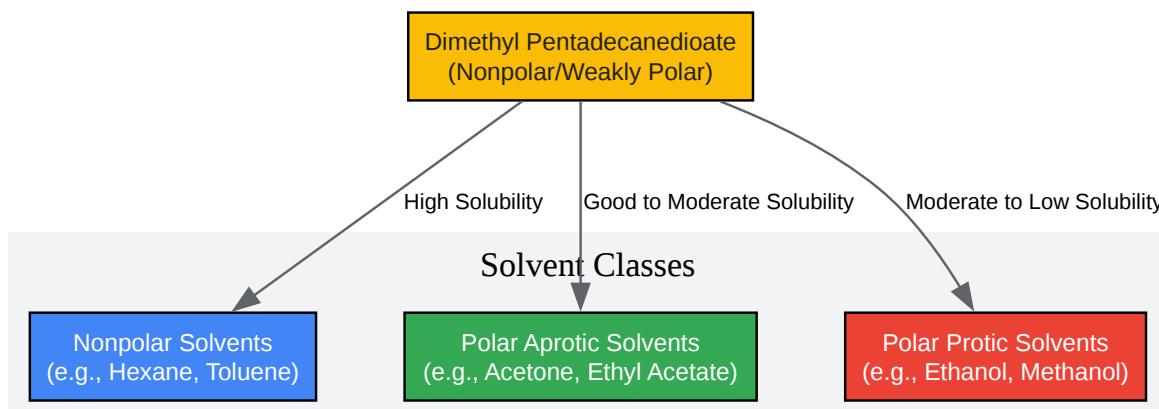

This method is particularly useful for compounds that are prone to forming emulsions, which can interfere with accurate solubility measurements.

- **Apparatus Setup:** Place a known amount of **dimethyl pentadecanedioate** and the solvent in a vessel equipped with a magnetic stirrer.
- **Gentle Agitation:** Stir the mixture slowly at a constant temperature to avoid the formation of an emulsion. The stirring should be sufficient to create a vortex that does not disturb the solid-liquid interface.
- **Equilibration and Sampling:** The equilibration and sampling steps are similar to the shake-flask method.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of **dimethyl pentadecanedioate**.



[Click to download full resolution via product page](#)

General workflow for solubility determination.

Logical Relationship of Solubility in Different Solvent Classes

The solubility of a solute is governed by the principle of "like dissolves like." The following diagram illustrates the expected solubility of a nonpolar compound like **dimethyl pentadecanedioate** in different classes of organic solvents based on their polarity.

[Click to download full resolution via product page](#)

Expected solubility based on solvent polarity.

Conclusion

While specific quantitative solubility data for **dimethyl pentadecanedioate** is currently scarce in the literature, a strong qualitative understanding of its solubility can be derived from the behavior of structurally similar long-chain aliphatic diesters. It is anticipated that **dimethyl pentadecanedioate** will exhibit good solubility in a range of common organic solvents, particularly those with low to moderate polarity, and will be poorly soluble in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflows offer a clear visual guide for experimental planning and for understanding the underlying principles of solubility. This information is intended to be a valuable resource for researchers and professionals working with **dimethyl pentadecanedioate** in various scientific and industrial contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]
- 3. The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Pentadecanedioate | lookchem [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. 627-93-0 CAS MSDS (Dimethyl adipate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. DIMETHYL SEBACATE (DMS) - Ataman Kimya [atamanchemicals.com]
- 10. midlandsci.com [midlandsci.com]
- 11. DIMETHYL SEBACATE - Ataman Kimya [atamanchemicals.com]
- 12. chembk.com [chembk.com]
- 13. Dimethyl dodecanedioate CAS#: 1731-79-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [Solubility of Dimethyl Pentadecanedioate in common organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589842#solubility-of-dimethyl-pentadecanedioate-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com